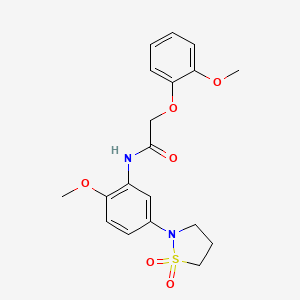

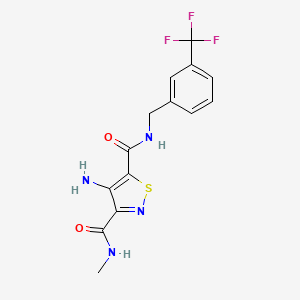

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

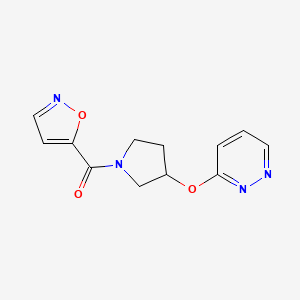

The compound "N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide" is a structurally complex molecule that features a benzamide moiety substituted with a dimethylamino group and a thiophene ring. This type of compound is of interest due to its potential biological activities, which may include antioxidant properties, as well as its relevance in the field of medicinal chemistry for the development of therapeutic agents.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, as demonstrated in the preparation of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes . This method allows for the introduction of various substituents onto the thiophene ring, which can significantly influence the biological activity of the resulting compounds. The synthesis of similar compounds, such as N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, also involves multi-step synthetic routes that include the formation of amide bonds and the introduction of dimethylamino groups .

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide" can be characterized by various spectroscopic methods, including NMR and mass spectroscopy . Hindered rotation around certain bonds, such as the ArC and CN bonds, can be investigated using variable temperature 1H NMR spectroscopy, which provides insights into the dynamic behavior of the dimethylamino and other functional groups .

Chemical Reactions Analysis

Compounds with dimethylamino groups can participate in a variety of chemical reactions. For instance, the iodomethylate of N,N-dimethylthiobenzamide can react with nucleophilic reagents to yield a range of products, including benzamidine hydroiodides and heterocyclic compounds . These reactions often involve the elimination of small molecules like methyl mercaptan and dimethylamine, indicating the reactivity of the dimethylamino group under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by the nature and position of substituents on the aromatic ring. For example, the presence of a pyridine ring and the position of its nitrogen atom relative to the N-H bond can affect the compound's antioxidant properties . The introduction of a dimethylamino group can also impact the compound's reactivity and biological activity, as seen in the synthesis of potential therapeutic agents for migraine therapy .

科学的研究の応用

Synthesis and Structural Analysis

Research has explored the synthesis and structural properties of compounds related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide, highlighting methods for creating similar structures and analyzing their chemical characteristics. One study details the synthesis of thienopyrroles as potential bioisosteres of N,N-dimethyltryptamine, exploring their hallucinogen-like activity and interaction with serotonin receptors, which suggests a method for designing compounds with specific biological activities (Blair et al., 1999). Another study investigates the photophysical, structural aspects, and nonlinear optical properties of Foron Blue SR analogs, utilizing Density Functional Theory to evaluate their properties, which could inform the synthesis of compounds with desired optical characteristics (Bhagwat & Sekar, 2019).

Potential Applications

The potential applications of compounds related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide span various fields, including medicinal chemistry and material science. For instance, derivatives of thiophene have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, suggesting the therapeutic potential of structurally similar compounds (Ghorab et al., 2013). Additionally, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance, were investigated for their growth inhibitory properties against cancer cell lines, pointing to the utility of such compounds in developing new anticancer agents (Deady et al., 2003).

特性

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-12-6-4-5-7-14(12)16(19)17-10-15(18(2)3)13-8-9-20-11-13/h4-9,11,15H,10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCPUZVEEQEHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)

![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)

![N-[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2501607.png)

![(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2501610.png)

![5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2501611.png)

![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2501614.png)